N-(4-nitrophenyl)pentanamide

Organic Synthesis Medicinal Chemistry Process Chemistry

N-(4-nitrophenyl)pentanamide (CAS 18279-23-7) is an aromatic amide characterized by a pentanamide backbone linked to a 4-nitrophenyl group. Its molecular formula is C11H14N2O3, with a molecular weight of 222.24 g/mol, and it is typically supplied as a crystalline solid with a purity of 95% or higher.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B8766190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrophenyl)pentanamide
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-2-3-4-11(14)12-9-5-7-10(8-6-9)13(15)16/h5-8H,2-4H2,1H3,(H,12,14)
InChIKeyKMHYURRGBJRGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-nitrophenyl)pentanamide (CAS 18279-23-7): Core Identity and Procurement Baseline


N-(4-nitrophenyl)pentanamide (CAS 18279-23-7) is an aromatic amide characterized by a pentanamide backbone linked to a 4-nitrophenyl group. Its molecular formula is C11H14N2O3, with a molecular weight of 222.24 g/mol, and it is typically supplied as a crystalline solid with a purity of 95% or higher . The compound serves as a versatile intermediate in organic synthesis, notably in pharmaceutical manufacturing, and is a member of the broader N-acyl-4-nitroaniline family . For procurement purposes, its key differentiators relative to in-class alternatives include a simpler, achiral structure, a unique balance of physicochemical properties, and a specific, documented role as a precursor in key synthetic routes.

N-(4-nitrophenyl)pentanamide (CAS 18279-23-7): Why Generic Substitution Is Scientifically Unsound


The procurement of a '4-nitroanilide' or 'pentanamide' derivative without precise specification of CAS 18279-23-7 introduces substantial risk of experimental failure or process inefficiency. Within the N-(4-nitrophenyl)amide class, variations in acyl chain length, presence or absence of halogen atoms, and the introduction of chiral centers result in profound differences in reactivity, physicochemical properties, and biological or catalytic function [1]. For instance, the target compound's unchlorinated, achiral nature contrasts sharply with its 5-chloro analog and amino acid-derived comparators like L-leucine-4-nitroanilide. These structural variations directly translate to quantifiable differences in molecular weight, melting point, density, and predicted reactivity, making generic substitution scientifically unjustifiable and potentially detrimental to reproducible results.

N-(4-nitrophenyl)pentanamide (CAS 18279-23-7): A Quantitative Evidence Guide for Scientific Selection


Molecular Weight and Density: A 13.4% Lower Mass vs. Chloro Analog for Synthesis Planning

N-(4-nitrophenyl)pentanamide exhibits a molecular weight of 222.24 g/mol, which is 13.4% lower than that of its closest chlorinated analog, 5-chloro-N-(4-nitrophenyl)pentanamide (MW: 256.69 g/mol) . This difference in mass is accompanied by a lower density for the target compound (1.208 g/cm³ predicted) compared to the chloro analog (1.314 g/cm³) . These quantifiable differences are critical when considering stoichiometry, shipping costs for large-scale synthesis, and analytical method development.

Organic Synthesis Medicinal Chemistry Process Chemistry

Thermal Stability: A Lower Boiling Point Enables Safer and More Efficient Processing

The target compound has a predicted boiling point of 424.6 ± 28.0 °C, which is approximately 52 °C lower than that of its 5-chloro analog, predicted at 476.3 ± 30.0 °C [1][2]. This significant difference in thermal profile is a direct consequence of the absence of the heavy chlorine atom and has implications for purification techniques (e.g., distillation) and the assessment of thermal hazards during scale-up.

Process Chemistry Thermal Analysis Safety Assessment

Achiral Simplicity: Eliminating the Complexity and Cost of Enantiomeric Purity

Unlike many other pentanamide-based 4-nitroanilides, N-(4-nitrophenyl)pentanamide is an achiral molecule. In contrast, compounds such as L-leucine-4-nitroanilide (CAS 4178-93-2) and its derivatives possess a chiral center at the alpha-carbon, necessitating stereoselective synthesis and rigorous chiral purity analysis [1]. The absence of a stereocenter in the target compound simplifies its synthetic route, eliminates the need for expensive chiral building blocks or resolution steps, and removes a major source of analytical complexity and cost.

Chiral Synthesis Analytical Chemistry Drug Discovery

Predicted pKa of 13.91: Implication for Reactivity in N-H Bond Cleavage and Amide Stability

The target compound has a predicted pKa of 13.91 ± 0.70 for the amide N-H proton . This value positions it within a specific range of acidities for N-arylamides. As a class, carboxamides like N-(4-nitrophenyl)pentanamide are known to have N-H bond dissociation energies (BDE) that are significantly influenced by N-aryl substitution; for instance, N-phenyl substitution in acetamide lowers the N-H BDE by approximately 8 kcal/mol compared to the unsubstituted amide, a key factor in its reactivity as a hydrogen atom donor [1]. While this is a class-level inference, the specific predicted pKa provides a quantitative baseline for predicting the compound's behavior in base-catalyzed reactions or in environments where amide stability is critical, differentiating it from more acidic or basic analogs.

Physical Organic Chemistry Reaction Mechanism Stability Studies

N-(4-nitrophenyl)pentanamide (CAS 18279-23-7): Validated Application Scenarios Based on Evidence


Intermediate for Apixaban and Related Anticoagulant Synthesis

As a key precursor to 5-chloro-N-(4-nitrophenyl)pentanamide, N-(4-nitrophenyl)pentanamide is directly utilized in the synthesis of Apixaban, a direct Factor Xa inhibitor anticoagulant . Its use in this established route is a primary driver for its procurement. The lower molecular weight and boiling point of the target compound compared to its chlorinated derivative may offer advantages in the initial amide bond-forming step of the synthetic sequence [1].

Building Block for N-Acyl-4-nitroaniline Libraries in Medicinal Chemistry

The compound's achiral, unsubstituted pentanamide core provides a clean and versatile scaffold for the construction of compound libraries. Its predicted pKa of 13.91 and N-H BDE profile (inferred from class-level data) inform reaction design for further functionalization, such as N-alkylation or reduction of the nitro group to an amine for subsequent derivatization .

Model Substrate for Studying Amide Bond Reactivity and Stability

With its well-defined physicochemical properties (MW: 222.24 g/mol, predicted boiling point: 424.6 °C, density: 1.208 g/cm³), N-(4-nitrophenyl)pentanamide serves as an ideal model substrate in physical organic chemistry studies. Researchers investigating the kinetics of amide hydrolysis, the thermodynamics of N-H bond cleavage, or the development of new amidation catalysts can use this compound as a well-characterized standard, leveraging its quantifiable properties for comparative studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-nitrophenyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.